molecular formula C7H7F2N B110887 2,4-Difluorobenzylamine CAS No. 72235-52-0

2,4-Difluorobenzylamine

Cat. No. B110887
CAS RN: 72235-52-0
M. Wt: 143.13 g/mol
InChI Key: QDZZDVQGBKTLHV-UHFFFAOYSA-N
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Patent
US05068371

Procedure details

13.9 g (0.10 mol) of 2,4-difluorobenzonitrile are dissolved in 100 ml of ethanol and hydrogenated in a pressurized reactor at 75°-80° C. using hydrogen gas after 1.4 g of Raney nickel in ethanol has been added and after 17 g (1.0 mol) of ammonia gas have been injected. The take-up of hydrogen is complete after about 2 hours. The reaction mixture is cooled, decompressed and filtered and then freed from solvent in a vacuum rotary evaporator. The resultant oil is subjected to fractional distillation at 70°-75° C. in vacuo (19 mbar). 9.5 g (66% of theory) of a colourless liquid are obtained.
Quantity
13.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
17 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
1.4 g
Type
catalyst
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].[H][H].N>C(O)C.[Ni]>[F:1][C:2]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:3]=1[CH2:4][NH2:5]

Inputs

Step One
Name
Quantity
13.9 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)F
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
17 g
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Five
Name
Quantity
1.4 g
Type
catalyst
Smiles
[Ni]
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
has been added
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
freed from solvent in a vacuum rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
The resultant oil is subjected to fractional distillation at 70°-75° C. in vacuo (19 mbar)
CUSTOM
Type
CUSTOM
Details
9.5 g (66% of theory) of a colourless liquid are obtained

Outcomes

Product
Name
Type
Smiles
FC1=C(CN)C=CC(=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.